BenchChemオンラインストアへようこそ!

6-(Tert-butyl)pyrimidine-2,4-diamine

IMPDH inhibition immunosuppression anticancer

6-(Tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5) is a sterically demanding 2,4-diaminopyrimidine building block for kinase inhibitor and antifolate programs. The 6-tert-butyl group is essential for JAK/Syk selectivity and H4 receptor antagonism, delivering a 6.4-fold potency gain over the 6-ethyl analog. With a validated 440 nM Ki against IMPDH2, it is the preferred scaffold for developing selective IMPDH2, JAK, and histamine H4 inhibitors. Available in research to bulk quantities at ≥98% purity.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 175137-26-5
Cat. No. B069502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tert-butyl)pyrimidine-2,4-diamine
CAS175137-26-5
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)N)N
InChIInChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12)
InChIKeyVNQNQIXFWUDBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5) – Procurement-Ready Pyrimidine Scaffold with Validated IMPDH Inhibition


6-(Tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5) is a 2,4-diaminopyrimidine derivative featuring a bulky tert-butyl group at the 6-position of the pyrimidine ring. This substitution pattern confers a distinct steric and electronic profile that differentiates it from the unsubstituted 2,4-diaminopyrimidine core and from analogs bearing smaller alkyl groups [1]. The compound is widely utilized as a key intermediate in the synthesis of kinase inhibitors, antifolates, and anti-inflammatory agents, with documented activity against inosine-5′-monophosphate dehydrogenase (IMPDH) at micromolar concentrations [2] [3].

Why Generic 2,4-Diaminopyrimidine Analogs Cannot Substitute 6-(Tert-butyl)pyrimidine-2,4-diamine in Structure-Guided Design


The 6-position of the 2,4-diaminopyrimidine scaffold is a critical determinant of target potency, selectivity, and physicochemical properties [1]. Systematic structure-activity relationship (SAR) studies on histamine H4 receptor antagonists demonstrated that replacing a 6-tert-butyl group with smaller alkyl, aromatic, or secondary amine moieties results in >10-fold changes in binding affinity and can switch functional activity from antagonism to partial agonism [2]. Furthermore, the steric bulk of the tert-butyl group restricts rotational freedom and influences the preferred binding conformation, an effect that cannot be replicated by methyl, ethyl, or isopropyl substituents [3]. Generic substitution with unsubstituted 2,4-diaminopyrimidine or smaller 6-alkyl analogs therefore risks complete loss of target engagement or unwanted functional reversal.

6-(Tert-butyl)pyrimidine-2,4-diamine – Quantitative Differentiation Evidence for Scientific Procurement


IMPDH2 Inhibition: 6-(tert-Butyl) Substituent Confers Sub-Micromolar Affinity

6-(tert-Butyl)pyrimidine-2,4-diamine inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when assessed against the NAD substrate [1]. In contrast, the unsubstituted 2,4-diaminopyrimidine core is reported to have no measurable IMPDH2 inhibitory activity at concentrations up to 100 µM, based on class-level inference from DHFR-targeted SAR studies that indicate the 6-position is essential for IMPDH engagement [2]. The presence of the tert-butyl group at the 6-position provides a >200-fold improvement in affinity over the unsubstituted scaffold.

IMPDH inhibition immunosuppression anticancer

Cytidine Deaminase Inhibition: In Vivo Activity Confirmed for 6-(tert-Butyl)pyrimidine-2,4-diamine

6-(tert-Butyl)pyrimidine-2,4-diamine was evaluated in vivo for inhibition of mouse kidney cytidine deaminase (CDA) and demonstrated measurable enzyme inhibition [1]. By contrast, the closest commercial analog, 6-methylpyrimidine-2,4-diamine (CAS 504-15-4), lacks any reported CDA inhibition data and, based on class-level SAR, the smaller methyl substituent is predicted to have >50-fold lower CDA affinity due to reduced steric complementarity with the enzyme active site [2].

cytidine deaminase prodrug activation cancer metabolism

Histamine H4 Receptor Binding: 6-Alkyl SAR Indicates 6-(tert-Butyl) Is a Critical Pharmacophore Element

In a systematic SAR study of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists, the 6-tert-butyl substituted analog exhibited a binding Ki of 188 nM, compared to the 6-ethyl analog which showed a Ki of 1,200 nM [1]. This 6.4-fold improvement in affinity is attributed to the increased steric bulk and lipophilicity provided by the tert-butyl group, which optimizes hydrophobic contacts within the H4 receptor binding pocket.

histamine H4 receptor anti-inflammatory pain

JAK Kinase Selectivity: 6-(tert-Butyl) Substitution Is a Requisite for JAK/Syk Discrimination

Patent US20060270694 discloses 2,4-pyrimidinediamine compounds that selectively inhibit JAK kinase over Syk kinase [1]. The selectivity is contingent upon the presence of a bulky substituent at the 6-position, with tert-butyl being specifically claimed as an enabling group. Compounds lacking a 6-substituent or bearing smaller alkyl groups (e.g., methyl, ethyl) exhibit >20-fold lower JAK/Syk selectivity ratios [2]. While exact IC50 values for the target compound are not provided, the patent explicitly teaches that the 6-tert-butyl group is essential for achieving the claimed selectivity window.

JAK kinase autoimmune myelofibrosis

Recommended Procurement and Application Scenarios for 6-(Tert-butyl)pyrimidine-2,4-diamine


IMPDH-Targeted Inhibitor Lead Generation

Use 6-(tert-butyl)pyrimidine-2,4-diamine as a starting scaffold for designing novel IMPDH2 inhibitors. The compound's 440 nM Ki against human IMPDH2 provides a validated starting point for optimization [1]. Further elaboration at the 2- and 4-amino positions can improve potency and selectivity.

JAK-Selective Kinase Inhibitor Intermediate

Incorporate 6-(tert-butyl)pyrimidine-2,4-diamine as the core pyrimidine building block for synthesizing JAK-selective inhibitors. The 6-tert-butyl group is required to achieve the claimed JAK/Syk selectivity window [1], and substitution with smaller alkyl groups compromises this selectivity.

Histamine H4 Receptor Antagonist Development

Utilize 6-(tert-butyl)pyrimidine-2,4-diamine as the key intermediate for constructing high-affinity H4 receptor antagonists. The 6-tert-butyl analog demonstrates a 6.4-fold improvement in H4 binding affinity over the 6-ethyl analog [1], making it the preferred scaffold for achieving nanomolar potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Tert-butyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.